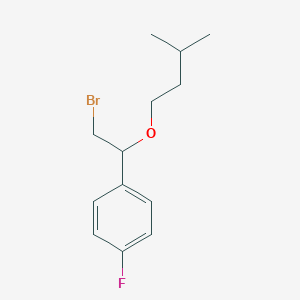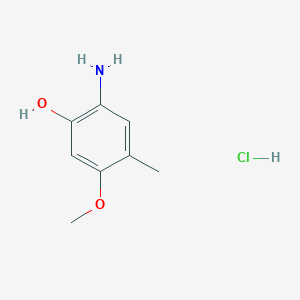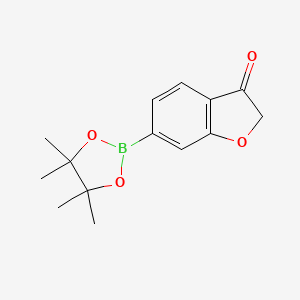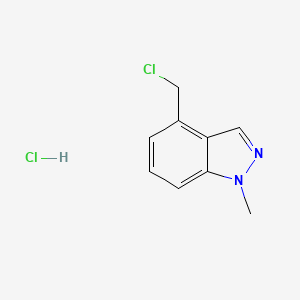
2-(Diaminomethylideneamino)oxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylideneamino)oxyacetic acid typically involves the reaction of glycine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The general reaction scheme is as follows:
- Glycine reacts with cyanamide in the presence of hydrochloric acid.
- The intermediate formed is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
化学反应分析
Types of Reactions
2-(Diaminomethylideneamino)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino or carboxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(Diaminomethylideneamino)oxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-(Diaminomethylideneamino)oxyacetic acid involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aminobutyrate aminotransferase activity, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This inhibition affects various biochemical processes, including neurotransmitter regulation and energy metabolism.
相似化合物的比较
Similar Compounds
Guanidinoacetic acid: A closely related compound with similar structural features.
Aminooxyacetic acid: Another compound with comparable functional groups and biological activities.
Uniqueness
2-(Diaminomethylideneamino)oxyacetic acid is unique due to its specific combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit specific enzymes and alter metabolic pathways sets it apart from other similar compounds.
属性
CAS 编号 |
27091-81-2 |
|---|---|
分子式 |
C3H7N3O3 |
分子量 |
133.11 g/mol |
IUPAC 名称 |
2-(diaminomethylideneamino)oxyacetic acid |
InChI |
InChI=1S/C3H7N3O3/c4-3(5)6-9-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) |
InChI 键 |
OPLUJWAPWQRITI-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)ON=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)
![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)





![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)

![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)




